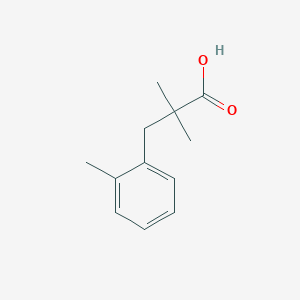

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHUSIQWNGAUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Methylphenylacetic Acid

A common and industrially relevant method involves the alkylation of 2-methylphenylacetic acid with isobutylene under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate from isobutylene, which then reacts with the carboxylic acid substrate to form the desired 2,2-dimethyl substitution at the alpha carbon.

- Catalyst: Strong acid such as sulfuric acid.

- Mechanism: Carbocation intermediate formation followed by electrophilic substitution.

- Conditions: Controlled temperature to avoid side reactions.

- Outcome: Formation of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid with high selectivity.

This method is favored for its simplicity and scalability, making it suitable for industrial production with optimization of reaction parameters to maximize yield and purity.

Esterification and Hydrolysis Steps

In some synthetic schemes, the intermediate ester derivatives are formed first, which are then hydrolyzed to yield the free acid.

- Example: Reaction of methyltrimethylsilyl dimethylketene acetal with aromatic substrates to form methyl esters, followed by hydrolysis to the acid.

- Conditions: Hydrolysis typically performed under acidic or basic aqueous conditions.

- Yield: High yields reported (e.g., 94% for methyl ester intermediate).

This two-step approach allows for easier purification of intermediates and better control over the final product quality.

Alternative Synthetic Approaches

Cyclopropanecarboxylate Derivatives

Patents describe methods for preparing cyclopropanecarboxylate derivatives with dimethyl substitution, which may serve as intermediates or analogs in synthetic pathways related to this compound.

- Relevance: Provides alternative routes for structural analog synthesis.

- Methodology: Involves halogenated acetylene intermediates and cyclopropanation reactions.

Industrial Scale Production Considerations

Industrial synthesis typically adapts the alkylation-hydrolysis route with process optimizations:

- Continuous Flow Reactors: For improved heat and mass transfer.

- Purification: Use of distillation and crystallization to achieve high purity.

- Yield Optimization: Control of reaction time, temperature, and catalyst concentration.

- Safety and Environmental: Handling of strong acids and volatile alkenes under controlled conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Alkylation | 2-Methylphenylacetic acid + Isobutylene + H2SO4 | High | Simple, scalable | Requires strong acid, side reactions possible |

| Esterification + Hydrolysis | Methyltrimethylsilyl dimethylketene acetal + DMF | ~94% (ester intermediate) | High purity intermediates | Multi-step, requires hydrolysis |

| Copper-Catalyzed Decarboxylation | CuOAc, 2,2'-bipyridine, MnO2, DMA, 120 °C | Moderate | Enables functional group diversity | Complex catalyst system, high temp |

| Cyclopropanecarboxylate Route | Halogenated acetylene intermediates | Not specified | Alternative intermediates | Specialized reagents, less direct |

Research Findings and Analytical Data

- NMR Characterization: For example, methyl ester intermediates show characteristic peaks at δ 1.57 (s, 6H), 3.65 (s, 3H), and aromatic protons around δ 7.2 ppm.

- Purity: Industrial crystallization can achieve >98% purity.

- Reaction Times: Alkylation typically requires several hours (e.g., 8-18 hours) depending on scale and conditions.

- Mechanistic Studies: Radical trapping and isotope effect experiments provide insights into reaction pathways, especially in copper-catalyzed systems.

Scientific Research Applications

Chemical Applications

1. Building Block for Organic Synthesis

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Ketones or carboxylic acids |

| Reduction | Alcohols or alkanes |

| Substitution | Halogenated, nitrated, or alkylated derivatives |

The compound's ability to undergo these transformations makes it valuable in synthetic organic chemistry.

Biological Applications

2. Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential biological activities. Studies suggest that it may possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes. Additionally, its anti-inflammatory effects may arise from interactions with cyclooxygenase enzymes involved in the inflammatory response .

3. Potential Drug Candidate

The compound is being explored as a lead compound for developing new pharmaceuticals, particularly for treating inflammatory diseases. Its structural features may enhance its efficacy and specificity as a therapeutic agent .

Medicinal Applications

4. Anticancer Research

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, modifications of related compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells. The compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Industrial Applications

5. Production of Specialty Chemicals

In industrial settings, this compound is used in creating specialty chemicals and materials such as polymers and resins. Its unique properties allow for the development of advanced materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another study focused on the synthesis of derivatives of this compound and tested their effects on cancer cell proliferation. The findings revealed that specific modifications enhanced the anticancer activity compared to traditional drugs, indicating a pathway for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-(2-Methylphenyl)propanoic Acid (2b) vs. 3-(2-Methylphenyl)propanoic Acid (2b’) The positional isomerism of the methylphenyl group (C2 vs. C3) leads to distinct electronic environments. For example, the carboxylic acid carbon (C1) in 2b’ exhibits a downfield 13C NMR shift (δ 180.9 ppm) compared to 2b (δ 179.3 ppm), indicating stronger electron withdrawal in 2b’ due to proximity to the aromatic ring. This difference may alter acidity and interaction with biological targets .

- Comparison with NSAIDs Ibuprofen (α-(4-isobutylphenyl)propanoic acid) and Naproxen (α-(6-methoxy-2-naphthyl)propanoic acid) share the propanoic acid backbone but differ in aryl substituents. The target compound’s 2-methylphenyl group and C2 dimethyl branching may reduce COX enzyme affinity compared to NSAIDs, as linear chains (e.g., Ibuprofen) better accommodate enzyme active sites .

Steric and Lipophilic Effects

- This branching also elevates lipophilicity (logP), which could improve bioavailability but may limit water solubility .

- Methoxy vs. Methyl Substituents 2-(2-Methoxyphenyl)-2-methylpropanoic acid () contains a methoxy group, which introduces electron-withdrawing effects and hydrogen-bonding capacity. In contrast, the target compound’s methyl group lacks these properties, suggesting differences in metabolic pathways and toxicity profiles .

Functional Group Modifications

- Amino and Thio Derivatives Compounds like 2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid () exhibit NMDA receptor antagonism, a property absent in the target compound due to the lack of amino/thio groups. This highlights how functional groups dictate biological specificity .

- Hydroxyl and Ester Derivatives 3-(4-Hydroxyphenyl)-2-(oxotetrahydropyran-3-yloxy)propanoic acid () demonstrates cytotoxicity, possibly due to hydroxyl-mediated hydrogen bonding. The target compound’s methyl groups may reduce such interactions, altering its bioactivity .

Data Tables

Table 1: Structural and Spectroscopic Comparison

| Compound | Substituents | 13C NMR (C1, ppm) | Key Properties |

|---|---|---|---|

| 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid | C2: 2×CH3; C3: 2-methylphenyl | Not reported | High lipophilicity, steric hindrance |

| 2-(2-Methylphenyl)propanoic acid (2b) | C2: 2-methylphenyl | 179.3 | Moderate acidity, linear structure |

| 3-(4-Hydroxyphenyl)propanoic acid | C3: 4-hydroxyphenyl | ~180 (estimated) | Enhanced H-bonding, cytotoxicity |

Biological Activity

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is an organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 192.26 g/mol

- Structural Features : The compound features a carboxylic acid functional group, two methyl groups on the second carbon, and a 2-methylphenyl group on the third carbon. This unique arrangement contributes to its distinct chemical behavior and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways such as cancer and inflammation. Its structural features enable effective interaction with active sites of target enzymes.

- Receptor Modulation : The ability of the compound to bind to various receptors indicates potential applications in modulating signaling pathways related to pain management and inflammation.

- Antioxidant Activity : Initial research points towards its antioxidant properties, which may contribute to therapeutic effects in conditions related to oxidative stress.

Anticancer Activity

A notable case study examined the anticancer properties of derivatives of this compound. Modifications to the structure enhanced potency against various cancer cell lines, primarily through apoptosis induction and cell cycle arrest at the G2/M phase. For instance, certain derivatives demonstrated IC values ranging from 0.69 μM to 11 μM against HeLa cells, significantly outperforming standard treatments like doxorubicin .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For example, derivatives of this compound have shown effectiveness in reducing edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Methylphenyl)propanoic acid | CHO | Similar structure; potential for similar activity |

| 3-Hydroxy-2,2-Dimethyl-3-(4-methylphenyl)propanoic acid | CHO | Hydroxyl group introduces different reactivity |

| 3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid | CHFO | Fluorine substitution alters electronic properties |

Case Studies and Research Findings

- Antiproliferative Activity : A series of synthesized compounds based on structural modifications showed promising antiproliferative effects against HCT-116 colon cancer cells. Out of 24 tested compounds, several exhibited significant inhibitory actions .

- Molecular Docking Studies : Studies involving molecular docking have provided insights into how these compounds interact with target proteins involved in cancer progression and inflammation. The docking results correlate well with experimental findings regarding biological activity .

Q & A

Advanced Research Question

- HPLC with UV/Vis detection : Resolve structural analogs (e.g., positional isomers of methyl groups) using C18 columns and gradient elution .

- GC-MS : Detect volatile impurities (e.g., unreacted intermediates) with electron ionization .

- LC-MS/MS : Quantify trace metabolites or degradation products using MRM transitions .

Data Contradiction Note : Discrepancies in impurity identification may arise from column selectivity; cross-validate with orthogonal methods .

How can computational tools predict the environmental impact of this compound given limited ecotoxicity data?

Advanced Research Question

- QSAR models : Estimate biodegradability and toxicity using tools like EPI Suite or TEST.

- Molecular docking : Screen for interactions with enzymes in aquatic organisms (e.g., cytochrome P450) .

- Read-across analysis : Compare with structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid) with known ecotoxicity profiles .

What experimental designs are optimal for studying its potential anti-inflammatory activity?

Basic Research Question

- In vitro assays : Measure COX-1/COX-2 inhibition using fluorescence-based kits.

- Cell culture models : Use LPS-stimulated macrophages to quantify TNF-α/IL-6 suppression .

- Control experiments : Compare with ibuprofen derivatives (e.g., 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) to benchmark efficacy .

How to resolve contradictions in reported solubility data across different solvents?

Advanced Research Question

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO vs. ethanol) .

- Experimental validation : Use shake-flask methods with HPLC quantification under controlled pH/temperature .

- Literature reconciliation : Cross-reference datasets from PubChem, ECHA, and NIST to identify outliers .

What strategies enhance the stability of this compound during long-term storage?

Basic Research Question

- Temperature control : Store at -20°C in amber vials to prevent photodegradation .

- Lyophilization : Convert to stable salt forms (e.g., sodium or hydrochloride) for hygroscopic samples .

- Inert atmosphere : Use argon/vacuum sealing to minimize oxidation .

How can cheminformatics tools aid in identifying metabolic pathways?

Advanced Research Question

- SDF/MOL file analysis : Import structure into software like Schrödinger or MOE to predict Phase I/II metabolism .

- Spectral matching : Compare experimental LC-MS/MS data (e.g., m/z 179.219) with HMDB or MassBank libraries .

- Pathway mapping : Use KEGG or MetaCyc to link metabolites to biological pathways (e.g., phenylalanine metabolism) .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

- Polymorphism risk : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs .

- Crystal mounting : Use low-temperature (100 K) N₂ streams to stabilize crystals during data collection .

- Data interpretation : Refine structures with software like SHELXL, accounting for disordered methyl groups .

How to design a structure-activity relationship (SAR) study for derivative synthesis?

Advanced Research Question

- Core modifications : Synthesize analogs with varied substituents (e.g., halogens at the phenyl ring) .

- Biological testing : Correlate logP values (measured via shake-flask) with membrane permeability in Caco-2 assays .

- Statistical analysis : Apply multivariate regression to identify critical descriptors (e.g., Hammett σ values) .

What safety protocols are critical given the lack of ecotoxicological data?

Basic Research Question

- Containment : Use fume hoods and closed systems during synthesis to prevent environmental release .

- Waste disposal : Follow OECD Guidelines 301/302 for preliminary biodegradability testing .

- Exposure monitoring : Implement air sampling per OSHA 29 CFR 1910.1020 to track lab personnel exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.